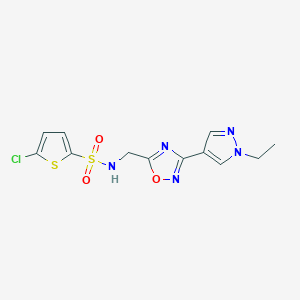

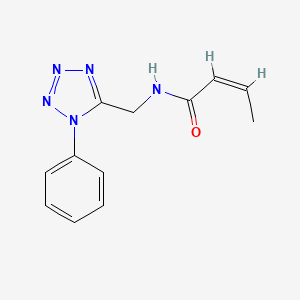

3-(3,5-Dimethylpyrazol-1-yl)pyrazine-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

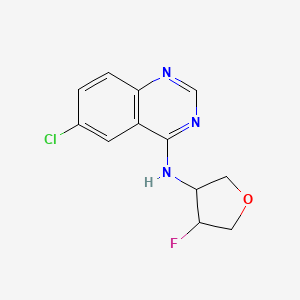

3-(3,5-Dimethylpyrazol-1-yl)pyrazine-2-carbonitrile, also known as DMPP, is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties. DMPP is a potent activator of nicotinic acetylcholine receptors (nAChRs) and has been found to have potential applications in the fields of pharmacology, toxicology, and agriculture.

Wirkmechanismus

3-(3,5-Dimethylpyrazol-1-yl)pyrazine-2-carbonitrile acts as a potent activator of nAChRs, which are ligand-gated ion channels that are widely distributed throughout the nervous system and other tissues. 3-(3,5-Dimethylpyrazol-1-yl)pyrazine-2-carbonitrile binds to the nAChR binding site and induces a conformational change that leads to the opening of the ion channel. This results in the influx of cations, such as sodium and calcium, which can trigger various physiological processes.

Biochemical and Physiological Effects:

3-(3,5-Dimethylpyrazol-1-yl)pyrazine-2-carbonitrile has been found to have a variety of biochemical and physiological effects, depending on the tissue and receptor subtype that is activated. In the nervous system, 3-(3,5-Dimethylpyrazol-1-yl)pyrazine-2-carbonitrile can enhance the release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine, which can have beneficial effects on cognitive function and memory. 3-(3,5-Dimethylpyrazol-1-yl)pyrazine-2-carbonitrile can also cause convulsions and seizures, as it activates nAChRs in the brainstem and spinal cord.

In the cardiovascular system, 3-(3,5-Dimethylpyrazol-1-yl)pyrazine-2-carbonitrile can cause vasodilation and hypotension, as it activates nAChRs in the vascular smooth muscle. 3-(3,5-Dimethylpyrazol-1-yl)pyrazine-2-carbonitrile can also cause tachycardia and arrhythmias, as it activates nAChRs in the heart.

In the respiratory system, 3-(3,5-Dimethylpyrazol-1-yl)pyrazine-2-carbonitrile can cause bronchodilation and increased respiratory rate, as it activates nAChRs in the airway smooth muscle and respiratory centers in the brainstem.

Vorteile Und Einschränkungen Für Laborexperimente

3-(3,5-Dimethylpyrazol-1-yl)pyrazine-2-carbonitrile is a valuable tool for studying the effects of nAChR activation on various physiological processes. Its potency and selectivity make it a useful tool for studying the effects of nAChR activation in vitro and in vivo. However, 3-(3,5-Dimethylpyrazol-1-yl)pyrazine-2-carbonitrile can also be toxic at high concentrations, and its effects on different nAChR subtypes can vary, which can complicate its use as a research tool.

Zukünftige Richtungen

There are several areas of future research that could be pursued with 3-(3,5-Dimethylpyrazol-1-yl)pyrazine-2-carbonitrile. One area of interest is the development of novel nAChR agonists and antagonists based on the structure of 3-(3,5-Dimethylpyrazol-1-yl)pyrazine-2-carbonitrile. Another area of interest is the study of the effects of 3-(3,5-Dimethylpyrazol-1-yl)pyrazine-2-carbonitrile on different nAChR subtypes and their roles in various physiological processes. Additionally, the potential applications of 3-(3,5-Dimethylpyrazol-1-yl)pyrazine-2-carbonitrile in agriculture and pest control could be further explored.

Synthesemethoden

3-(3,5-Dimethylpyrazol-1-yl)pyrazine-2-carbonitrile can be synthesized through a multistep process involving the reaction of 3,5-dimethylpyrazole with ethyl cyanoacetate followed by cyclization with hydrazine hydrate. The resulting product is then subjected to further reactions to obtain the final product. The synthesis of 3-(3,5-Dimethylpyrazol-1-yl)pyrazine-2-carbonitrile is a complex process that requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

3-(3,5-Dimethylpyrazol-1-yl)pyrazine-2-carbonitrile has been extensively studied for its potential applications in pharmacology, toxicology, and agriculture. In pharmacology, 3-(3,5-Dimethylpyrazol-1-yl)pyrazine-2-carbonitrile has been found to be a potent activator of nAChRs, which are involved in a variety of physiological processes, including neurotransmission, muscle contraction, and hormone release. 3-(3,5-Dimethylpyrazol-1-yl)pyrazine-2-carbonitrile has been shown to enhance the release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine, which can have beneficial effects on cognitive function and memory.

In toxicology, 3-(3,5-Dimethylpyrazol-1-yl)pyrazine-2-carbonitrile has been used as a tool to study the effects of nAChR activation on various physiological processes. 3-(3,5-Dimethylpyrazol-1-yl)pyrazine-2-carbonitrile has been found to be a potent convulsant, and its effects on the nervous system have been studied extensively. 3-(3,5-Dimethylpyrazol-1-yl)pyrazine-2-carbonitrile has also been used to study the effects of nAChR activation on the cardiovascular system, respiratory system, and gastrointestinal system.

In agriculture, 3-(3,5-Dimethylpyrazol-1-yl)pyrazine-2-carbonitrile has been found to be an effective nitrification inhibitor, which can reduce the loss of nitrogen from soil and improve crop yields. 3-(3,5-Dimethylpyrazol-1-yl)pyrazine-2-carbonitrile has also been shown to have potential applications in pest control, as it can act as a potent insecticide.

Eigenschaften

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)pyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5/c1-7-5-8(2)15(14-7)10-9(6-11)12-3-4-13-10/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGMLSVLBHBPAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=CN=C2C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine-2-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/no-structure.png)

![1-Iodo-3-(2,4,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2511501.png)

![4-[(6-Bromopyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2511505.png)

![tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B2511506.png)

![8-(4-Methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B2511516.png)